molecular formula C19H23N3O2S B2624784 1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine CAS No. 1171347-94-6

1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine

Cat. No.: B2624784
CAS No.: 1171347-94-6
M. Wt: 357.47
InChI Key: VEBZQWWHESXMMD-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a cyclopropane ring, a methoxyphenyl group, and a thiadiazole ring. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the thiadiazole ring. Common reagents used in these reactions include cyclopropanecarbonyl chloride, 4-methoxybenzylamine, and thiadiazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-16-6-2-13(3-7-16)12-17-20-21-18(25-17)14-8-10-22(11-9-14)19(23)15-4-5-15/h2-3,6-7,14-15H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBZQWWHESXMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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